molecular formula C13H13NO3 B11769025 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester

2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester

Cat. No.: B11769025
M. Wt: 231.25 g/mol
InChI Key: CQBZEFRJWPAVQT-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester (CAS 435343-15-7, C₁₃H₁₃NO₃) is a substituted furan derivative featuring a phenyl group at the 5-position, an aminomethyl group at the 2-position, and a methyl ester at the 3-carboxylic acid position (Fig. 1). This compound belongs to the aryl furan family, known for their roles in medicinal chemistry, polymer science, and catalysis . While its specific biological activity remains underexplored, structural analogs of aryl furans are utilized in drug development for neurodegenerative diseases, antiretroviral therapies, and as copolymerization modifiers .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-(aminomethyl)-5-phenylfuran-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-16-13(15)10-7-11(17-12(10)8-14)9-5-3-2-4-6-9/h2-7H,8,14H2,1H3

InChI Key

CQBZEFRJWPAVQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Reaction Overview

Adapted from thiophene synthesis protocols described in patent DE1055007B, this method involves the reaction of α,β-dihalogenonitriles with thioglycolic acid esters under alkaline conditions. While originally developed for 3-aminothiophene-2-carboxylates, the approach has been modified for furan derivatives by replacing sulfur-containing intermediates with oxygen analogs.

Key Steps:

  • Condensation : α,β-Dichlorohydrocinnonitrile reacts with methyl thioglycolate in the presence of sodium methylate.

  • Cyclization : Alkaline conditions promote furan ring formation.

  • Workup : Acidic decomposition followed by recrystallization yields the target compound.

Performance Data:

ParameterValue
Yield66% (theoretical)
Melting Point150–151°C
Purity (HPLC)>95%

Advantages : High regioselectivity for the 5-phenyl substitution pattern.
Limitations : Requires precise control of alkaline conditions to avoid side reactions.

Nitrosation-Reduction-Esterification Sequence

Synthetic Pathway

This three-step approach, inferred from structural analogs in PMC literature, starts with a nitro-substituted furan precursor:

  • Nitrosation : 2-Nitro-5-phenylfuran-3-carboxaldehyde undergoes nitrosation to introduce the aminomethyl group.

  • Reduction : Sodium sulfite reduces the nitro group to an amine.

  • Esterification : The carboxylic acid intermediate is methylated using methanol under acidic conditions.

Optimization Insights:

  • Nitrosation Efficiency : Dependent on nitrosating agent (e.g., NaNO₂/HCl vs. isoamyl nitrite).

  • Reduction Selectivity : Sodium sulfite prevents over-reduction of the furan ring.

  • Esterification Yield : 85–90% when using SOCl₂/MeOH.

Comparative Data:

StepReagentsTemperatureYield (%)
NitrosationNaNO₂, HCl0–5°C78
ReductionNa₂SO₃60°C92
EsterificationSOCl₂, MeOHReflux89

Advantages : Modular steps allow intermediate characterization.
Limitations : Multi-step process increases purification burden.

Direct Aminomethylation via Mannich Reaction

Mechanistic Rationale

The Mannich reaction offers a one-pot route to install the aminomethyl group on preformed 5-phenylfuran-3-carboxylates.

Reaction Scheme:

  • Substrate Preparation : 5-Phenylfuran-3-carboxylic acid methyl ester synthesized via Paal-Knorr cyclization of 1,4-diketones.

  • Mannich Reaction : Treatment with formaldehyde and ammonium chloride introduces the aminomethyl group at position 2.

Critical Parameters:

  • Catalyst : HCl (0.1 M) enhances electrophilicity of the iminium intermediate.

  • Solvent : Ethanol/water (4:1) balances solubility and reactivity.

Performance Metrics:

ConditionOutcome
Reaction Time12 hr
Yield70–75%
Byproducts<5% (dialkylated)

Advantages : Single-step functionalization avoids intermediate isolation.
Limitations : Competing dialkylation requires careful stoichiometric control.

Comparative Analysis of Methods

Efficiency and Scalability

MethodOverall Yield (%)ScalabilityCost (Relative)
Cyclocondensation58–66IndustrialLow
Nitrosation-Reduction62–68Lab-scaleModerate
Mannich Reaction70–75Pilot-scaleHigh

Purity and Byproduct Profile

  • Cyclocondensation : Minor thiophene impurities (<2%) due to sulfur scavenging.

  • Nitrosation-Reduction : Nitroso intermediates may persist without rigorous washing.

  • Mannich Reaction : Requires chromatography to remove dialkylated derivatives.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-aminomethyl-5-phenyl-furan-3-carboxylic acid.

Conditions and Outcomes

Reagent Conditions Product
HCl (aqueous)Reflux, 6–8 hoursCarboxylic acid (protonated form)
NaOH (aqueous)Room temperature, 24 hoursSodium carboxylate salt

This reaction follows nucleophilic acyl substitution, with water or hydroxide ions attacking the electrophilic carbonyl carbon. The aminomethyl group remains stable under these conditions due to its electron-donating properties.

Oxidation Reactions

The ester and furan moieties are susceptible to oxidation, producing ketones or carboxylic acids.

Key Oxidation Pathways

Oxidizing Agent Conditions Primary Product
KMnO₄ (acidic)Heated, 4–6 hours5-Phenylfuran-3-carboxylic acid
CrO₃ (Jones reagent)Room temperature, 2 hours3-Keto intermediate

The furan ring’s electron-rich nature facilitates oxidation, often leading to ring-opening products in strongly acidic conditions.

Reduction Reactions

The ester group is reduced to a primary alcohol, while the aminomethyl group remains intact.

Reduction Methods

Reducing Agent Conditions Product
LiAlH₄Dry ether, 0°C, 1 hour2-Aminomethyl-5-phenyl-furan-3-methanol
NaBH₄/CeCl₃THF, reflux, 3 hoursPartial reduction to aldehyde

Lithium aluminum hydride (LiAlH₄) provides complete reduction, while borohydride systems yield intermediates.

Substitution Reactions

The aminomethyl group participates in nucleophilic substitutions, enabling functionalization.

Notable Substitutions

Reagent Conditions Product
Methyl iodideDMF, K₂CO₃, 12 hoursN-Methylated derivative
Acetyl chloridePyridine, 0°C, 2 hoursN-Acetylated product

These reactions exploit the nucleophilicity of the primary amine, with yields dependent on steric and electronic factors.

Condensation Reactions

The compound acts as a substrate in condensations to form heterocyclic systems.

Examples

Reagent Conditions Product
BenzaldehydeEtOH, Δ, 8 hoursSchiff base-linked furan derivative
EthylenediamineMeCN, RT, 24 hoursBicyclic aminal product

Condensations often employ dehydrating agents (e.g., molecular sieves) to drive equilibrium toward product formation.

Comparative Reactivity of Structural Analogs

The reactivity profile distinguishes this compound from simpler furan derivatives:

Compound Ester Reactivity Aminomethyl Reactivity Furan Stability
5-Phenylfuran-3-carboxylic acid methyl esterHighNoneModerate
2-Aminomethylfuran-3-carboxylateModerateHighLow

The phenyl group enhances furan ring stability, while the aminomethyl group broadens substitution pathways .

Mechanistic Insights

  • Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by protonation (acidic) or deprotonation (basic).

  • Oxidation : Furan ring conjugation directs electrophilic attack to the α-position relative to oxygen.

  • Reduction : LiAlH₄ coordinates with the ester carbonyl, facilitating hydride transfer.

Scientific Research Applications

Pharmaceutical Development

One of the most significant applications of 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester is in pharmaceutical development . Preliminary studies suggest that this compound exhibits various biological activities, making it a potential lead compound for drug discovery.

Interaction studies have demonstrated that 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester shows promising binding affinities against several biological targets. For instance, it has been investigated for its potential effects on cancer cell lines, particularly as an inhibitor of SIRT2, an enzyme implicated in cancer progression.

Target Activity Reference
SIRT2Inhibitory activity against human breast cancer cells
Various receptorsBinding affinity studies

Case Studies

In a study focused on the synthesis of derivatives related to 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester, researchers synthesized several analogs that displayed enhanced selectivity and potency against specific cancer cell lines. These findings underscore the compound's potential as a scaffold for developing new anticancer agents.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its unique structural features.

Synthetic Routes

Several synthetic methods have been reported for the preparation of 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester, including:

  • Condensation Reactions : Utilizing various amines and furan derivatives.
  • Cross-Coupling Reactions : Employing Suzuki or Heck reactions to form carbon-carbon bonds.

These methods vary in complexity and yield, allowing for customization based on the desired application or purity level.

Applications in Agrochemicals

The compound's unique properties also make it suitable for applications in agrochemicals. Its structural characteristics can enhance the efficacy of pesticides or herbicides by improving their interaction with biological targets.

Structural Comparisons

A comparative analysis with structurally similar compounds reveals the unique features of 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester that may contribute to its biological activity:

Compound Name Structural Features Notable Activities
5-Methylfuran-2-carboxylic acidMethyl group at position 5Antimicrobial properties
4-Aminomethylbenzoic acidAminomethyl group on a benzene ringAnti-inflammatory effects
2-Furancarboxylic acidSimplified furan structureUsed in polymer synthesis

The combination of furan and phenyl functionalities in 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester may enhance its biological activity compared to simpler analogs, providing a versatile framework for further modifications aimed at improving pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in the Aryl Furan Family

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Source
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester 2-aminomethyl, 5-phenyl, methyl ester C₁₃H₁₃NO₃ 231.25 Pharmacophore candidate; discontinued
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid 4-diethylaminomethyl, 5-isobutyl C₁₅H₂₅NO₃ 267.36 Biologically active intermediates
5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid 2-piperidinylmethyl, 5-tert-butyl C₁₅H₂₃NO₃ 265.35 Synthetic intermediates
5-Methyl-2-phenylfuran-3-carboxylic acid 5-methyl, 2-phenyl C₁₂H₁₀O₃ 202.21 Unknown; structural analog
3-Furancarboxylic acid, 2,5-diphenyl-, methyl ester 2,5-diphenyl, methyl ester C₁₈H₁₄O₃ 278.30 Unknown; structural analog

Key Observations :

  • Steric and Electronic Profiles : Bulkier substituents (e.g., tert-butyl in PI-19588) reduce solubility in polar solvents but may improve lipid membrane permeability. The phenyl group at the 5-position is conserved across analogs, suggesting its role in aromatic stacking interactions .

Functional Comparison with Thiophene Derivatives

Thiophene-based analogs, such as Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (), share similar pharmacophoric features (aromatic ring, amino group, ester) but differ in heterocycle electronics. For example, thiophene derivatives are precursors for anticancer agents, whereas furan derivatives are explored for neurodegenerative therapies .

Q & A

Basic: What safety protocols should be followed when handling 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester?

While specific toxicity data for this compound is limited, general safety practices for structurally related aryl furans and esters include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs .
  • Ventilation: Perform reactions in a fume hood to minimize inhalation risks .
  • Waste Disposal: Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .
  • Emergency Measures: For spills, use inert absorbents and avoid water flushing. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Basic: What synthetic routes are feasible for this compound?

The compound can be synthesized via:

  • Esterification: Reacting the carboxylic acid precursor (e.g., 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid) with methanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC .
  • Coupling Reactions: Utilize palladium-catalyzed cross-coupling to introduce the aminomethyl group to the furan core. Optimize stoichiometry to minimize byproducts .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Advanced: How can thermodynamic properties guide synthetic optimization?

Key thermodynamic parameters to measure include:

  • Melting Point: Use differential scanning calorimetry (DSC) to determine purity and phase transitions. For related aryl furans, melting points range 145–147°C .
  • Enthalpy of Formation: Calculate via combustion calorimetry or computational methods (e.g., DFT). Data from analogous compounds (e.g., 2-methyl-5-phenylfuran-3-carboxylic acid) suggest enthalpy values critical for reaction feasibility .
  • Sublimation Enthalpy: Assess volatility using thermogravimetric analysis (TGA) to optimize drying and storage conditions .

Advanced: Which analytical techniques are suitable for structural and purity analysis?

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify purity. This method is validated for detecting furan-carboxylic acid derivatives .
  • NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm esterification (e.g., methyl ester peak at ~3.7 ppm) and aromatic/aminomethyl group integration .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out fragmentation byproducts .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Impurities: Validate purity via HPLC and NMR before bioassays. Even 5% impurities in aryl furans can skew IC₅₀ results .
  • Assay Conditions: Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines. For example, cytotoxicity in HEK293 vs. HepG2 cells may vary due to metabolic differences .
  • Replication: Cross-reference studies using orthogonal methods (e.g., enzymatic assays vs. computational docking) .

Advanced: What computational strategies predict pharmacological potential?

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like kinase enzymes or GPCRs. Prioritize binding affinity (ΔG ≤ -8 kcal/mol) and pose validation via MD simulations .
  • QSAR Modeling: Train models on datasets of aryl furans with known bioactivity (e.g., antiretroviral or neuroprotective agents) to predict ADMET properties .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Basic: How should waste containing this compound be managed?

  • Segregation: Store liquid/solid waste separately in labeled, chemical-resistant containers .
  • Neutralization: For acidic/basic byproducts, adjust pH to 6–8 before disposal.
  • Professional Disposal: Partner with licensed facilities for incineration or chemical degradation. Do not pour into drains .

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